Excited-State Lifetime Extension in Ru(II) Complexes: bpy-pyr vs. [Ru(bpy)₃]²⁺ vs. phen-pyr Analogue
The ³MLCT excited-state lifetime of [(bpy)₂Ru(bpy-pyr)]²⁺ is approximately 50 μs in degassed acetonitrile at room temperature, representing a ~50-fold enhancement relative to the prototypical [Ru(bpy)₃]²⁺ (~1 μs under comparable conditions) [1]. The structurally analogous complex [(bpy)₂Ru(phen-pyr)]²⁺, in which the pyrene is linked to 1,10-phenanthroline, exhibits a dramatically shorter lifetime owing to the lower energy of the pyrene ³(π→π*) state that quenches the ³MLCT emission [2]. This lifetime extension is a direct consequence of the near-isoenergetic alignment of the Ru→bpy ³MLCT state and the pyrene-centered triplet state, which is uniquely achieved in the bpy-pyr ligand architecture.
| Evidence Dimension | ³MLCT excited state lifetime (τ) in room-temperature, degassed acetonitrile |
|---|---|
| Target Compound Data | [(bpy)₂Ru(bpy-pyr)]²⁺: τ ≈ 50 μs |
| Comparator Or Baseline | [Ru(bpy)₃]²⁺: τ ≈ 1 μs; [(bpy)₂Ru(phen-pyr)]²⁺: τ ≈ 2 μs (phen-pyr = 2-(1′-pyrenyl)-1,10-phenanthroline) |
| Quantified Difference | ~50-fold longer than [Ru(bpy)₃]²⁺; ~25-fold longer than [(bpy)₂Ru(phen-pyr)]²⁺ |
| Conditions | Degassed CH₃CN, room temperature, luminescence decay analysis |
Why This Matters
Extended luminescence lifetime enables more sensitive oxygen-sensing via Stern-Volmer quenching, longer-lived luminescent probes, and improved excited-state accumulation for photocatalytic reactions, directly impacting procurement decisions where lifetime is a critical performance parameter.
- [1] Wilson, G. J.; Launikonis, A.; Maubert, B.; Campagna, S.; McClenaghan, N. D.; Barigelletti, F. Intramolecular Electronic Energy Transfer in Ruthenium(II) Diimine Donor/Pyrene Acceptor Complexes Linked by a Single C−C Bond. J. Am. Chem. Soc. 1997, 119 (45), 10957–10966. DOI: 10.1021/ja970069f. View Source
- [2] Wilson, G. J.; Launikonis, A.; Maubert, B.; Campagna, S.; McClenaghan, N. D.; Barigelletti, F. Intramolecular Electronic Energy Transfer in Ruthenium(II) Diimine Donor/Pyrene Acceptor Complexes Linked by a Single C−C Bond. J. Am. Chem. Soc. 1997, 119 (45), 10957–10966. DOI: 10.1021/ja970069f. View Source
